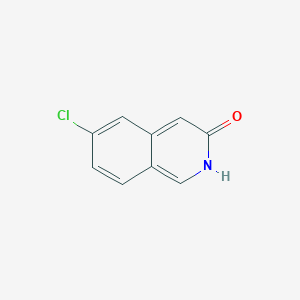

6-Chloroisoquinolin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6-Chloroisoquinolin-3(2H)-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 6-Chloroisoquinolin-3(2H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry. As a derivative of the isoquinoline scaffold, a privileged structure in numerous pharmacologically active agents, understanding its nuanced structural characteristics is paramount for its application in drug discovery and development.[1][2][3][4] This document delves into the critical aspect of lactam-lactim tautomerism inherent to the isoquinolin-3(2H)-one core, providing a predictive analysis of its spectroscopic signatures (NMR, IR, and MS) based on established principles and data from analogous structures. Furthermore, a detailed, scientifically-grounded synthetic protocol is proposed, offering a viable pathway for its preparation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Isoquinoline Scaffold and the Significance of the 3(2H)-one Core

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of specific substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical properties and pharmacological profile, making it a highly versatile scaffold for drug design.

The 3(2H)-one moiety introduces a critical structural feature: the potential for lactam-lactim tautomerism. This equilibrium between a keto (amide) form and an enol (imino-alcohol) form can profoundly influence the molecule's hydrogen bonding capabilities, polarity, and receptor-binding interactions. The subject of this guide, this compound, combines this important structural motif with a chlorine atom at the 6-position, which is expected to modulate its electronic properties and metabolic stability. A thorough understanding of its structure is the first step toward unlocking its therapeutic potential.

Unraveling the Molecular Structure: The Centrality of Tautomerism

A pivotal feature of this compound is its existence as a pair of tautomers: the lactam form (this compound) and the lactim form (6-Chloro-3-hydroxyisoquinoline). This equilibrium is not static and is highly dependent on the molecular environment, particularly the solvent.

dot

Caption: Lactam-Lactim Tautomerism of this compound.

Studies on the parent compound, 3-hydroxyisoquinoline, have demonstrated that it predominantly exists as the lactim (hydroxy) tautomer in non-hydroxylic solvents like diethyl ether, while the lactam (keto) form is favored in aqueous solutions.[5] This solvent-dependent equilibrium is a critical consideration in both the synthesis and biological evaluation of this compound. The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form offers a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the ring nitrogen. This difference in hydrogen bonding potential will dictate its interactions with biological macromolecules.

Predicted Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be the most definitive tools for identifying the predominant tautomeric form in a given solvent.

¹H NMR:

-

Lactam Form (in D₂O or DMSO-d₆): A broad singlet for the N-H proton is expected in the downfield region (~10-12 ppm). The aromatic protons will exhibit complex splitting patterns. The presence of the electron-withdrawing chlorine atom at C6 will deshield the protons at C5 and C7.

-

Lactim Form (in CDCl₃): The N-H signal will be absent, and a new, broad singlet for the O-H proton will appear, likely in the range of 9-11 ppm. The chemical shifts of the aromatic protons will also differ from the lactam form due to the change in the electronic structure of the heterocyclic ring.

¹³C NMR:

-

Lactam Form: A characteristic signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-170 ppm.

-

Lactim Form: The carbonyl signal will be absent. Instead, a signal for the carbon bearing the hydroxyl group (C-OH) will appear further upfield, around 150-160 ppm.

| Predicted Chemical Shifts (δ, ppm) | Lactam Form (this compound) | Lactim Form (6-Chloro-3-hydroxyisoquinoline) |

| ¹H NMR | ||

| N-H | 10.0 - 12.0 (broad s) | - |

| O-H | - | 9.0 - 11.0 (broad s) |

| Aromatic Protons | ~7.0 - 8.5 (complex m) | ~7.0 - 8.5 (complex m, different pattern) |

| ¹³C NMR | ||

| C=O | 160 - 170 | - |

| C-OH | - | 150 - 160 |

| Aromatic Carbons | ~110 - 150 | ~110 - 150 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and can readily distinguish between the two tautomers.[6][7]

-

Lactam Form: A strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) will be observed in the region of 1650-1680 cm⁻¹. An N-H stretching band will also be present around 3200-3400 cm⁻¹.

-

Lactim Form: The C=O stretch will be absent. A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration may be observed around 1620-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available 4-chlorobenzaldehyde. The Pomeranz-Fritsch reaction provides a reliable method for the construction of the isoquinoline core.[9][10][11][12]

dot

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction [9][10][11][12]

-

Formation of the Benzalaminoacetal: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

Cyclization: Add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (70-80%) at 0°C.

-

Allow the reaction to stir at room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

-

Pour the reaction mixture onto ice and basify with a concentrated NaOH solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 6-chloroisoquinoline.

Step 2: Conversion to this compound The conversion of 6-chloroisoquinoline to the target 3(2H)-one is a more complex transformation that may require a multi-step sequence, potentially involving oxidation and subsequent functional group manipulations. A plausible route would involve the introduction of a hydroxyl group at the 3-position.

Potential as a Scaffold in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The isoquinolin-3(2H)-one core is present in a number of biologically active compounds. The chlorine atom at the 6-position can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents and explore the structure-activity relationship (SAR). The lactam-lactim tautomerism offers unique opportunities for designing molecules that can adapt their hydrogen bonding patterns to interact with different biological targets. Given the wide range of activities associated with the broader isoquinoline family, derivatives of this compound warrant investigation for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3][4]

Conclusion

This compound is a structurally intriguing heterocyclic compound characterized by a critical lactam-lactim tautomeric equilibrium that is highly sensitive to the solvent environment. While direct experimental data is limited, a comprehensive understanding of its molecular structure can be achieved through the application of fundamental spectroscopic principles and by analogy to closely related compounds. The predicted NMR, IR, and MS data provide a clear roadmap for its characterization. The proposed synthetic pathway, centered around the Pomeranz-Fritsch reaction, offers a viable route for its preparation. The inherent structural features of this compound, including its halogen substitution and tautomeric nature, make it a valuable and underexplored scaffold for the design and synthesis of novel drug candidates. This technical guide provides the foundational knowledge necessary to stimulate and support further research into this promising molecule.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. narsammaacsc.org [narsammaacsc.org]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 12. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes, analyze its physicochemical and spectroscopic properties, and discuss its prospective applications in drug discovery and development, all grounded in established scientific principles and methodologies.

Nomenclature, Structure, and Tautomerism

The compound with the systematic IUPAC name 6-chloro-2,3-dihydroisoquinolin-3-one is a chlorinated derivative of the isoquinolinone scaffold. It is registered under the CAS Number 51463-17-3 .

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its enol form, 6-chloro-3-hydroxyisoquinoline . This lactam-lactim tautomerism is a common feature of 3-hydroxyisoquinolines and significantly influences the compound's reactivity and biological interactions. The equilibrium between these two forms is dependent on factors such as the solvent and pH.

Caption: Tautomeric equilibrium of this compound.

Plausible Synthetic Pathways

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, scientifically sound and established methodologies for the synthesis of the 3-hydroxyisoquinoline core can be readily adapted. Two such promising routes are outlined below.

Synthesis via Aryne Acyl-Alkylation/Condensation of β-Ketoesters

A versatile approach to 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from a β-ketoester. This method offers a convergent and efficient pathway to the isoquinoline scaffold.

Caption: Synthesis of 6-chloro-3-hydroxyisoquinoline from a β-ketoester.

Experimental Protocol (Hypothetical):

-

Aryne Generation and Acyl-Alkylation: To a solution of a suitable β-ketoester (e.g., methyl acetoacetate, 1.0 equiv.) and 2-(trimethylsilyl)-4-chlorophenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.). Stir the mixture at room temperature under an inert atmosphere for 12-16 hours.

-

In-situ Condensation: To the reaction mixture, add a solution of aqueous ammonia (e.g., 28%, 5.0 equiv.) and continue stirring at room temperature for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-chloro-3-hydroxyisoquinoline.

Synthesis via Cyclization of a Substituted 2-Cyanomethylbenzonitrile

Another established route involves the base-catalyzed cyclization of an appropriately substituted 2-cyanomethylbenzonitrile. This method provides a direct entry to the 3-aminoisoquinoline, which can then be hydrolyzed to the desired isoquinolinone.

Caption: Synthesis of this compound via a nitrile precursor.

Experimental Protocol (Hypothetical):

-

Benzylic Bromination: A mixture of 4-chloro-2-methylbenzonitrile, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under irradiation with a tungsten lamp. After completion, the reaction is cooled, filtered, and the solvent is evaporated to yield 2-(bromomethyl)-4-chlorobenzonitrile.

-

Cyanation: The crude bromide is then treated with sodium cyanide in a suitable solvent like dimethylformamide (DMF) to afford 2-cyano-4-chlorobenzyl cyanide.

-

Cyclization: The resulting dinitrile is subjected to base-catalyzed cyclization, for instance, by heating with sodium ethoxide in ethanol, to yield 3-amino-6-chloroisoquinoline.

-

Hydrolysis: The 3-aminoisoquinoline is then hydrolyzed to this compound by heating in an acidic aqueous solution (e.g., dilute hydrochloric acid). The product can be isolated by neutralization and purified by recrystallization.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

Spectroscopic Data (Predicted)

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the chlorinated benzene ring will exhibit characteristic splitting patterns. The protons of the pyridinone ring will also have distinct chemical shifts. Due to the tautomerism, the presence of both lactam and lactim forms in solution may lead to a more complex spectrum, with the relative integration of signals depending on the solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbonyl carbon of the lactam form is expected to appear in the downfield region (around 160-170 ppm). The carbon bearing the chlorine atom will also have a characteristic chemical shift.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. For the lactam tautomer, a strong carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. For the lactim tautomer, a characteristic O-H stretching band would be observed. Aromatic C-H and C=C stretching vibrations will also be present.

3.1.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its functional groups and the tautomeric equilibrium.

-

N-Alkylation/Acylation: The nitrogen atom of the lactam form can be alkylated or acylated to introduce various substituents.

-

O-Alkylation/Acylation: The hydroxyl group of the lactim form can undergo O-alkylation or O-acylation.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing chloro and lactam/lactim groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions.

Potential Applications in Drug Discovery and Development

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[2][3].

The 3-hydroxyisoquinoline moiety, in particular, is a valuable pharmacophore. The ability of the lactam-lactim tautomers to act as both hydrogen bond donors and acceptors makes them attractive for interacting with biological targets such as enzymes and receptors.

While the specific biological activity of this compound has not been extensively reported, related chlorinated isoquinoline derivatives have shown interesting biological profiles. For instance, certain 6-chloroisoquinoline-5,8-diones have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit topoisomerase II[2]. This suggests that this compound and its derivatives could be promising candidates for development as:

-

Anticancer Agents: By serving as a scaffold for the design of kinase inhibitors, topoisomerase inhibitors, or compounds that induce apoptosis.

-

Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.

-

Enzyme Inhibitors: The structural features of this compound make it a potential candidate for the design of inhibitors for various enzymes implicated in disease.

The workflow for investigating the biological potential of a novel compound like this compound would typically involve a series of in vitro and in vivo assays.

Caption: A general workflow for drug discovery starting from a novel scaffold.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemistry stemming from its tautomeric nature. While its specific synthesis and biological activities are yet to be fully explored in the public domain, its structural relationship to the privileged isoquinoline scaffold makes it a highly promising starting point for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its core physicochemical properties, proposes a plausible synthetic pathway, and explores its potential biological activities based on the well-documented pharmacology of the isoquinoline scaffold. This guide serves as a foundational resource for researchers, offering insights into its characterization, potential applications, and methodologies for further investigation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged structural motif found in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have historically been a rich source of therapeutic agents. The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, enabling the modulation of its pharmacological profile. The introduction of a chlorine atom at the 6-position, as seen in this compound, is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and influence ligand-receptor interactions. This guide focuses on the specific attributes of this compound, providing a scientific framework for its exploration in drug development programs.

Physicochemical and Spectroscopic Profile

Core Properties

A compilation of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.603 g/mol | [1] |

| CAS Number | 51463-17-3 | [1] |

| Appearance | Solid (predicted) | [1] |

| Synonyms | 6-chloroisoquinolin-3-ol, 3(2H)-Isoquinolinone, 6-chloro- | [1] |

Predicted Spectroscopic Data

The following sections outline the expected spectroscopic features of this compound.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 179. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the lactam functionality. Protons on the chlorinated benzene ring and the protons on the pyridinone ring will resonate in the aromatic region, likely between δ 7.0 and 8.5 ppm. The NH proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A broad N-H stretching band for the lactam may also be observed around 3200 cm⁻¹.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: A proposed two-stage synthesis of this compound.

Experimental Protocols for Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Rationale: HPLC is crucial for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Direct infusion or LC-MS in positive ion mode.

-

Rationale: To confirm the molecular weight and elemental composition of the target molecule. The isotopic pattern of chlorine will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Rationale: To elucidate the chemical structure by identifying the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet or use an ATR accessory for a solid sample.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Rationale: To identify the key functional groups present in the molecule, particularly the carbonyl and N-H groups of the lactam.

The following diagram illustrates a logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Chloroisoquinolin-3(2H)-one

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the physicochemical properties of novel chemical entities are the bedrock upon which successful drug discovery is built. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This guide addresses 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest, for which publicly accessible, quantitative solubility data is notably scarce.

This document, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive technical guide for the research scientist. Acknowledging the existing data gap, we shift the focus from presenting pre-existing values to empowering researchers with the foundational knowledge and detailed, field-proven protocols required to determine the solubility of this compound accurately and reproducibly in their own laboratory settings. We will delve into the theoretical underpinnings that govern its solubility and provide robust, step-by-step methodologies for empirical determination.

Physicochemical Profile of this compound

Understanding the inherent chemical nature of this compound is the first step in predicting and interpreting its solubility behavior. The structure is characterized by an isoquinolinone core, with a chlorine atom at the 6-position. This substitution influences the molecule's polarity, hydrogen bonding capacity, and lipophilicity.

While experimental solubility data is limited, computational models provide valuable predictive insights into its physicochemical properties. These properties, summarized in Table 1, suggest a compound with limited aqueous solubility and a preference for more non-polar environments.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | PubChem[1] |

| Molecular Weight | 181.62 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Polar Surface Area | 29.1 Ų | PubChem[1] |

The XLogP3 value of 1.9 is particularly informative. This value, representing the logarithm of the partition coefficient between octanol and water, indicates a degree of lipophilicity.[2] Compounds with log P values greater than +0.5 are generally considered to be water-insoluble or lipophilic.[2] Therefore, it is anticipated that this compound will exhibit poor solubility in aqueous media and greater solubility in organic solvents. The presence of a single hydrogen bond donor (the N-H group in the lactam ring) and acceptor (the carbonyl oxygen) allows for some interaction with polar solvents, but the overall influence of the chlorinated aromatic system likely dominates.[2]

Framework for Experimental Solubility Determination

Given the absence of published quantitative data, a systematic experimental approach is necessary. The following sections outline two robust and widely accepted methods for determining the solubility of a solid compound in various solvents: the Gravimetric Method and the UV/Vis Spectrophotometry Method .[3]

The choice between these methods depends on the compound's properties and available equipment. The gravimetric method is absolute but requires higher quantities of material. The spectrophotometric method is highly sensitive, requiring less compound, but is contingent on the molecule possessing a suitable chromophore and requires the development of a calibration curve.

General Workflow for Solubility Assessment

A standardized workflow ensures reproducibility and accuracy. The process begins with the preparation of a saturated solution, followed by separation of the dissolved solute from the excess solid, and concludes with quantification.

Caption: General workflow for experimental solubility determination.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for determining the solubility of related heterocyclic compounds and represent a best-practice approach.[3]

Protocol 1: Gravimetric Method

This method directly measures the mass of the dissolved solute after solvent evaporation. It is straightforward and does not require spectroscopic analysis, making it a fundamental technique for solubility assessment.

3.1.1. Rationale: The gravimetric method is an absolute measure of solubility. By physically isolating and weighing the dissolved solid from a known volume of saturated solution, it provides a direct mass/volume concentration without the need for calibration standards. This makes it a highly trustworthy and self-validating system.

3.1.2. Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of glass vials.

-

Pipette a precise, known volume (e.g., 2.00 mL) of the desired solvent into each vial.

-

Seal the vials tightly to prevent any solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.[3]

-

Immediately filter the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed, dry evaporation dish.[3]

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution to account for any density variations.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the compound (e.g., 50-70°C). A gentle stream of nitrogen gas can be used to accelerate evaporation.[3]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Solubility is expressed as:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)

-

-

Protocol 2: UV/Vis Spectrophotometry Method

This method is ideal for compounds that absorb ultraviolet or visible light and is significantly more sensitive than the gravimetric method.

3.2.1. Rationale: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with solutions of known concentration, the concentration of an unknown saturated solution can be determined from its absorbance. This provides a high-throughput and sensitive quantification method.

3.2.2. Step-by-Step Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs most strongly.[3] This ensures maximum sensitivity and accuracy for subsequent measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by performing serial dilutions of a primary stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of Absorbance vs. Concentration (mg/mL). A linear regression should be applied to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical for validating the calibration. An R² value > 0.99 is desirable.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.2, step 1).

-

Filter the saturated supernatant as previously described (Section 3.1.2, step 2).

-

Precisely dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance measurement falls within the linear range of the calibration curve.[3] A high dilution factor will likely be necessary.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Concentration_diluted (mg/mL) = (Absorbance - y-intercept) / slope

-

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration_diluted × Dilution Factor

-

-

Illustrative Data and Solvent Selection

While specific experimental data for this compound is unavailable, researchers can anticipate solubility trends based on general principles of organic chemistry.[4] A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Example Solvent | Dielectric Constant (20°C)[5] | Rationale for Inclusion |

| Protic Polar | Methanol | 32.7 | Capable of hydrogen bonding; often a good starting point. |

| Protic Polar | Ethanol | 24.5 | Similar to methanol but less polar. |

| Aprotic Polar | Acetonitrile | 36.6 | Polar but cannot donate hydrogen bonds. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | High polarity, excellent solvent for many organic compounds. |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | 36.7 | Another strong, polar aprotic solvent. |

| Less Polar | Dichloromethane (DCM) | 9.1 | A common solvent for less polar compounds. |

| Aqueous Buffer | Phosphate-Buffered Saline (pH 7.4) | ~80 | Critical for assessing solubility under physiological conditions. |

Conclusion and Best Practices

This guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound. In the absence of published data, the described protocols for gravimetric and UV/Vis spectrophotometric analysis offer robust pathways to generate the critical information needed for advancing drug development and chemical research.

Key Best Practices:

-

Temperature Control: Solubility is highly temperature-dependent. All steps, from equilibration to filtration, should be performed at a constant, recorded temperature.

-

Purity of Compound: Ensure the this compound used is of high purity, as impurities can significantly affect solubility measurements.

-

Equilibration Time: Verify that the system has reached equilibrium. Measuring solubility at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has plateaued.

-

Solvent Compatibility: Ensure all equipment (vials, filters, etc.) is chemically resistant to the solvents being tested.

By adhering to these rigorous experimental principles, scientists can generate reliable, high-quality solubility data for this compound, thereby filling a critical knowledge gap and enabling more informed decisions in their research endeavors.

References

6-Chloroisoquinolin-3(2H)-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloroisoquinolin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring an isoquinoline core, a functionality of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] The presence of a chlorine atom at the 6-position and a lactam moiety within the heterocyclic ring system imparts specific physicochemical properties that can influence its biological activity and potential as a scaffold in drug discovery.

Accurate structural elucidation is the foundation upon which all further research is built. Spectroscopic analysis provides a definitive fingerprint of a molecule, confirming its identity, purity, and structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. Key features of this compound that will govern its spectral output are:

-

The Aromatic System: The benzene ring fused to the pyridinone ring will exhibit characteristic signals in both ¹H and ¹³C NMR.

-

The Lactam Functionality: The cyclic amide (lactam) group contains a carbonyl (C=O) and an N-H bond, which will produce distinct and strong absorption bands in the IR spectrum.

-

The Chlorine Substituent: The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectra. Its isotopic signature will be a key identifier in mass spectrometry.

-

Keto-Enol Tautomerism: The isoquinolinone ring can potentially exist in equilibrium between the lactam and lactim (enol) tautomeric forms. The predominant form under analytical conditions will dictate the observed spectra. For the purpose of this guide, we will focus on the more stable lactam form.

References

The Pharmacological Versatility of the Isoquinoline Scaffold: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Core

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and medicinal chemistry.[1][2] Found extensively in nature, particularly within plant families like Papaveraceae, Berberidaceae, and Ranunculaceae, isoquinoline alkaloids represent a structurally diverse class of molecules with a remarkable breadth of biological activities.[3] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, these compounds have been utilized in traditional medicine for centuries.[1][4]

Modern pharmacological research continues to uncover and validate the therapeutic potential of both natural and synthetic isoquinoline derivatives.[5][6] These compounds exhibit a wide array of activities, including potent anticancer, antimicrobial, antiviral, neuroprotective, anti-inflammatory, and antidiabetic effects.[2][5] This guide serves as an in-depth technical resource for professionals in drug discovery and development, synthesizing field-proven insights into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate the biological activities of this vital chemical class.

Anticancer Activity: Multi-Targeted Assault on Malignancy

Isoquinoline alkaloids are a fertile source for the discovery of novel anticancer therapeutic agents, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[3][7] Prominent examples include berberine, sanguinarine, and palmatine. Their antiproliferative effects are often multifactorial, targeting core processes of cancer progression.[5]

Core Mechanisms of Antineoplastic Action

-

Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism is the induction of programmed cell death (apoptosis).[8][9] Compounds like sanguinarine trigger the intrinsic apoptotic pathway by increasing the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This is often accompanied by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase cascades. Furthermore, many isoquinoline alkaloids can halt the cell cycle at various checkpoints. For instance, sanguinarine has been shown to block the cell cycle by up-regulating CDK inhibitors (like p27) and down-regulating cyclins D1, D2, and E, as well as CDKs 2, 4, and 6 in cancer cells.[10][11]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is a frequent target.[5][10] By inhibiting this pathway, isoquinoline derivatives can effectively suppress tumor growth.

-

Disruption of the Microtubule Network: Certain alkaloids, including sanguinarine and noscapine, exert their effects by interfering with microtubule dynamics. They can bind to tubulin, causing microtubule depolymerization and arresting cells in mitosis, which ultimately leads to apoptosis.[7][12]

-

Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes crucial for cancer cell survival. This includes topoisomerases, which are vital for DNA replication, and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the development of hormone-dependent cancers and resistance to chemotherapy.[5][13]

Quantitative Data: Cytotoxic Potency

The cytotoxic effects of isoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

| Palmatine | MCF-7 (Breast) | Cytotoxicity | 5.126 µg/mL | [14][15] |

| Palmatine | T47D (Breast) | Cytotoxicity | 5.805 µg/mL | [15] |

| Palmatine | OVCAR-4 (Ovarian) | Apoptosis Induction | 5.5-7.9 µM | [16] |

| Sanguinarine | DHD/K12/TRb (Colorectal) | Proliferation Inhibition | Dose-dependent | [11] |

| Isocorydine | HCT-116 (Colon) | Cell Death | 7.0 µM | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative (e.g., Palmatine) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to assess the level of apoptosis induced by the compound.[17]

Visualization: Anticancer Signaling Pathways

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sanguinarine [chemeurope.com]

- 13. Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (Open Access) Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021) | Aneta Grabarska | 38 Citations [scispace.com]

Unlocking Therapeutic Potential: A Technical Guide to the Therapeutic Targets of 6-Chloroisoquinolin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic targets of a specific derivative, 6-Chloroisoquinolin-3(2H)-one. Synthesizing data from extensive research on structurally related compounds, we present a compelling hypothesis that Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary therapeutic target for this molecule. This document provides an in-depth exploration of the mechanism of PARP-1 inhibition, the concept of synthetic lethality in cancer therapy, and the structure-activity relationships that position this compound as a promising candidate for further investigation. Detailed experimental protocols for evaluating PARP-1 inhibition and cellular activity are provided to empower researchers in their drug discovery endeavors.

Introduction: The Isoquinolinone Scaffold in Drug Discovery

The isoquinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic molecules with significant pharmacological activities.[1] From the potent analgesic morphine to the groundbreaking anticancer agent trabectedin, the isoquinoline core has consistently proven its value in the development of novel therapeutics.[1] The introduction of a lactam function to form the isoquinolin-3(2H)-one scaffold has been a particularly fruitful strategy in the quest for new enzyme inhibitors. This guide focuses on a specific, yet under-explored, member of this family: this compound. While direct studies on this exact molecule are limited, a wealth of data on closely related analogs strongly suggests a key therapeutic target: Poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]

The Prime Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[4] In the context of cancer, where DNA damage is a common occurrence, PARP-1 is essential for cell survival. The therapeutic strategy of targeting PARP-1 is elegantly rooted in the concept of synthetic lethality .

Mechanism of Action: Synthetic Lethality

Synthetic lethality describes a phenomenon where the loss of two genes or protein functions simultaneously is lethal to a cell, while the loss of either one alone is not.[4] In the context of PARP inhibition, this principle is most prominently exploited in cancers with mutations in the BRCA1 or BRCA2 genes.

BRCA1 and BRCA2 are key proteins in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs).[5] When PARP-1 is inhibited, SSBs that would normally be repaired by BER are converted into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the loss of both BER (due to PARP inhibition) and HR (due to BRCA mutation) leads to genomic instability and ultimately, cell death.[5]

References

- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

6-Chloroisoquinolin-3(2H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoquinolinone Scaffold in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of isoquinoline and its oxygenated analog, isoquinolinone, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This guide focuses on a specific, yet underexplored, member of this family: 6-Chloroisoquinolin-3(2H)-one .

While direct literature on this compound is sparse, its structural features—a chlorinated benzene ring fused to a lactam—suggest a high potential for biological activity. The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and a more favorable pharmacokinetic profile. This guide will, therefore, provide a comprehensive overview based on established synthetic methodologies for related compounds and the well-documented biological activities of structurally similar isoquinolinones. We will explore a plausible synthetic route, delve into the compound's chemical characteristics, and survey the potential therapeutic applications based on the activities of its analogs.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one core, followed by a subsequent dehydrogenation, or through direct synthesis of the isoquinolinone ring.[5] A highly plausible and efficient route would involve an intramolecular Friedel-Crafts-type cyclization of a suitably substituted N-phenethylisocyanate or a related derivative.

A proposed synthetic workflow is outlined below:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-Chlorophenethyl)acrylamide

-

To a stirred solution of 4-chlorophenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chlorophenethyl)acrylamide, which can be purified by column chromatography.

Step 2: Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

-

Add N-(4-chlorophenethyl)acrylamide (1.0 eq) to a flask containing a Lewis acid (e.g., aluminum chloride, 3.0 eq) in an appropriate solvent (e.g., nitrobenzene or dichloroethane) at 0 °C.

-

Stir the mixture at room temperature and then heat to 60-80 °C for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 6-chloro-3,4-dihydroisoquinolin-1(2H)-one.[6]

Step 3: Synthesis of this compound

-

Dissolve 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or palladium on carbon (Pd/C) (10 mol%).

-

If using Pd/C, reflux the mixture under an inert atmosphere for 24-48 hours. If using DDQ, the reaction may proceed at a lower temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Properties and Tautomerism

This compound is expected to exist in a tautomeric equilibrium between the lactam form (isoquinolin-3(2H)-one) and the lactim form (6-chloro-isoquinolin-3-ol). This phenomenon is common in 2- and 4-hydroxyquinolines and their isoquinoline counterparts.[7]

Caption: Tautomeric forms of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In aqueous solutions, the lactam form is generally favored for 3-hydroxyisoquinolines, while the lactim form can be more prevalent in non-hydroxylic solvents.[7] This tautomerism is a critical consideration in its biological activity, as the two forms present different hydrogen bonding capabilities and overall shapes, which can affect their interaction with biological targets.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound is currently available, the extensive research on structurally related chloro-substituted quinolines and isoquinolinones provides a strong basis for predicting its potential therapeutic applications.[3][8]

Anticancer Activity

A significant body of research has demonstrated the potent anticancer activity of quinoline and isoquinoline derivatives.[4][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.[2]

The presence of a chlorine atom on the quinoline or isoquinoline ring has been shown to be a favorable feature for anticancer activity.[3] For instance, certain chloroquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer.[3][8]

| Compound Class | Biological Target/Activity | Reported IC50 Values | Reference |

| Chloroquinoline Derivatives | Anticancer (Lung, HeLa, Colorectal, Breast) | Comparable to 2',7'-dichlorofluorescein | [3] |

| Pyrazolo[4,3-f]quinoline Derivatives | Antiproliferative | 7.01 to 34.32 μM | [2] |

| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Antioomycete activity | EC50 of 14 μM against P. recalcitrans | [9] |

Table 1: Biological Activities of Structurally Related Compounds

Enzyme Inhibition: A Probable Mechanism of Action

A plausible mechanism of action for this compound is the inhibition of protein kinases. Many isoquinoline derivatives have been identified as potent kinase inhibitors, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] The ATP-binding site of many kinases can be effectively targeted by small molecules with a heterocyclic core.

Caption: Hypothesized mechanism of action via kinase pathway inhibition.

Protocol for a Representative Biological Assay: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., a receptor tyrosine kinase).

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (test compound)

-

Positive control inhibitor (e.g., staurosporine)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related chloro-substituted isoquinolinones, this compound is predicted to exhibit significant biological activity, particularly as an anticancer agent through the inhibition of protein kinases.

Future research should focus on the development of a robust and scalable synthetic route to this compound to enable thorough biological evaluation. A comprehensive screening against a panel of cancer cell lines and a diverse set of protein kinases would be a crucial first step in elucidating its therapeutic potential and mechanism of action. Further structure-activity relationship (SAR) studies, involving modifications at various positions of the isoquinolinone ring, could lead to the discovery of even more potent and selective drug candidates. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one [myskinrecipes.com]

- 6. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of 6-Chloroisoquinolin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound that has garnered interest in medicinal chemistry. This document delves into the seminal synthesis and the scientific groundwork that introduced this molecule to the research community.

Introduction: The Isoquinolinone Scaffold

The isoquinoline core is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its derivatives are integral to the development of therapeutic agents.[3][4] The isoquinolin-3(2H)-one backbone, a key variant, serves as a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery. The introduction of a chlorine atom at the 6-position modulates the electronic properties of the ring system, influencing its reactivity and potential biological interactions.

The Seminal Synthesis: A Novel Approach to Isoquinolinone Formation

The first documented synthesis of this compound was reported in a 1996 publication in Tetrahedron Letters by a team of Hungarian researchers: Gyula Simig, Gábor Doleschall, Miklós Nyerges, and Csaba Szántay Jr. Their work introduced a novel method for the preparation of isoquinolin-3(2H)-one derivatives.

The context of this discovery was not an isolated synthesis but part of a broader investigation into the reactivity of N-(1-aryl-2,2-dimethoxyethyl)chloroacetamides. The research team explored the cyclization of these precursors to form the isoquinolinone ring system, a reaction that provided a new and efficient route to this class of compounds.

The Precursor: Synthesis of N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide

The journey to this compound began with the preparation of its acyclic precursor. The key starting materials were 4-chlorobenzaldehyde and aminoacetaldehyde dimethyl acetal. These were reacted to form the corresponding Schiff base, which was subsequently reduced and then acylated with chloroacetyl chloride to yield N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide.

Experimental Protocol: Synthesis of the Precursor

-

Schiff Base Formation: 4-Chlorobenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal in an appropriate solvent.

-

Reduction: The resulting imine is reduced to the corresponding secondary amine.

-

Acylation: The amine is then acylated with chloroacetyl chloride in the presence of a base to afford the final precursor.

The Cyclization Step: Discovery of this compound

The pivotal step in the discovery was the acid-catalyzed cyclization of N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide. The researchers treated the precursor with concentrated sulfuric acid, which induced an intramolecular cyclization to form the this compound ring system.

Reaction Mechanism:

The proposed mechanism involves the protonation of a methoxy group of the acetal, followed by the elimination of methanol to form an oxonium ion. This is followed by an intramolecular electrophilic attack of the activated carbonyl group of the chloroacetamide moiety onto the electron-rich aromatic ring, leading to the formation of the isoquinolinone core. A subsequent tautomerization results in the final product.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: N-[1-(4-Chlorophenyl)-2,2-dimethoxyethyl]-2-chloroacetamide is dissolved in a suitable solvent.

-

Acid Treatment: Concentrated sulfuric acid is added dropwise to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The precipitated product is collected by filtration, washed, and purified by recrystallization.

Structural Elucidation and Characterization

The structure of the newly synthesized this compound was confirmed using contemporary spectroscopic techniques of the time, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The compound exists in tautomeric equilibrium with its enol form, 6-chloro-3-hydroxyisoquinoline, although the keto form is generally favored.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51463-17-3[5] |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol [5] |

| Appearance | Solid[5] |

| Synonyms | 6-chloroisoquinolin-3-ol, 3(2H)-Isoquinolinone, 6-chloro-[5] |

Historical Context and Subsequent Developments

The 1996 report by Simig and his colleagues provided a novel and direct route to substituted isoquinolin-3(2H)-ones. This discovery was significant as it offered an alternative to existing multi-step procedures. The availability of this new synthetic methodology paved the way for further exploration of the chemical space around the isoquinolinone scaffold.

Since its initial synthesis, this compound has become a commercially available building block for organic synthesis.[5][6][7] Its utility lies in the potential for further functionalization at various positions of the heterocyclic ring, enabling the generation of libraries of compounds for screening in drug discovery programs. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be applied to modify the chloro-substituent, further expanding the diversity of accessible derivatives.

Caption: A simplified timeline of the discovery and development of this compound.

Conclusion

The discovery of this compound by Simig and co-workers in 1996 marked a notable advancement in the synthetic chemistry of isoquinolinones. Their innovative cyclization strategy provided a direct and efficient pathway to this valuable heterocyclic scaffold. This foundational work has enabled further research into the synthesis and potential applications of its derivatives, solidifying the importance of this compound as a key building block in the field of medicinal chemistry.

References

- 1. Isoquinolone synthesis [organic-chemistry.org]

- 2. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amanote [app.amanote.com]

- 4. Csaba Szántay - Google Tudós [scholar.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

6-Chloroisoquinolin-3(2H)-one derivatization reactions

An In-Depth Technical Guide to the Derivatization of 6-Chloroisoquinolin-3(2H)-one: Protocols and Applications

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Among its many variants, this compound stands out as a versatile building block for chemical library synthesis. Its structure features multiple reactive sites, making it an ideal starting point for generating diverse molecular architectures for drug discovery programs.

This guide provides a detailed exploration of the key derivatization strategies for this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices, ensuring that researchers can not only replicate but also adapt these protocols for their specific needs. The core reactivity of this molecule is governed by two principal features: the ambident nucleophilicity of the isoquinolinone core and the susceptibility of the C6-chloro substituent to substitution via transition-metal catalysis or nucleophilic aromatic substitution.

A critical aspect of the isoquinolin-3(2H)-one system is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (imidate) forms. This equilibrium is fundamental to its reactivity, allowing for selective derivatization at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, depending on the chosen reaction conditions.

Section 1: Selective N- and O-Alkylation of the Isoquinolinone Core

The lactam-lactim tautomerism of the this compound core allows for the selective introduction of alkyl or aryl groups at either the nitrogen or oxygen atom. The regioselectivity of this reaction is highly dependent on the choice of base, solvent, and alkylating agent.[4] Generally, N-alkylation is favored under conditions that promote the formation of the N-anion, while O-alkylation can be achieved under different conditions that favor reaction at the oxygen atom of the lactim tautomer.

Causality of Regioselectivity

-

N-Alkylation: This pathway is typically favored by using a strong, non-hindered base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF, THF). The strong base irreversibly deprotonates the nitrogen atom of the lactam, forming a resonance-stabilized anion with significant charge density on the nitrogen. This nucleophilic nitrogen then readily attacks the alkylating agent.[4]

-

O-Alkylation: Achieving O-alkylation can be more challenging and often requires specific reagents. While less common for simple alkyl halides, using reagents like silver carbonate (Ag₂CO₃) can favor O-alkylation by coordinating to the oxygen atom, increasing its nucleophilicity. The nature of the counter-ion can influence the hardness/softness of the nucleophile, thereby directing the site of alkylation.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using a strong base in an aprotic solvent, which reliably favors the formation of the N-substituted product.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-